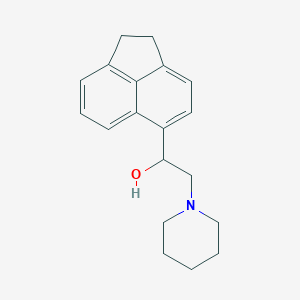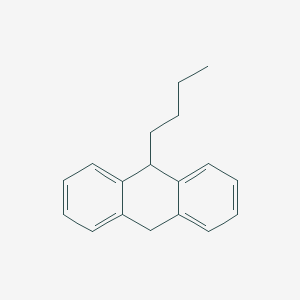
Cadmium--praseodymium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium–praseodymium (1/1) is an intermetallic compound formed by cadmium and praseodymium. This compound is part of the rare earth-cadmium system and exhibits unique properties due to the combination of these two elements. Cadmium is a soft, bluish-white metal known for its use in batteries and pigments, while praseodymium is a rare earth metal with significant magnetic, electrical, and optical properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cadmium–praseodymium (1/1) involves high-temperature synthesis methods. One common approach is the direct combination of cadmium and praseodymium metals at elevated temperatures. The reaction typically occurs in a controlled atmosphere to prevent oxidation. The metals are heated together until they form a homogeneous intermetallic compound .
Industrial Production Methods
Industrial production of cadmium–praseodymium (1/1) may involve advanced metallurgical techniques such as arc melting or induction melting. These methods ensure the uniform distribution of both elements within the compound. The resulting material is then cooled and processed into the desired form for various applications .
化学反应分析
Types of Reactions
Cadmium–praseodymium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both cadmium and praseodymium.
Common Reagents and Conditions
Oxidation: Cadmium–praseodymium (1/1) can react with oxygen to form oxides of cadmium and praseodymium. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents to yield the pure metals.
Substitution: Cadmium–praseodymium (1/1) can undergo substitution reactions with halogens, forming halides such as cadmium chloride and praseodymium chloride
Major Products Formed
The major products formed from these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation can produce cadmium oxide and praseodymium oxide .
科学研究应用
Cadmium–praseodymium (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its thermodynamic properties and phase behavior in the cadmium-praseodymium system. .
Biology and Medicine: Research on cadmium–praseodymium (1/1) includes its potential use in biomedical applications, such as imaging and targeted drug delivery, due to the magnetic properties of praseodymium.
Industry: The compound is used in the development of advanced materials for electronics, optics, and magnetic applications. .
作用机制
The mechanism by which cadmium–praseodymium (1/1) exerts its effects is primarily related to the individual properties of cadmium and praseodymium. Cadmium can induce protein misfolding and aggregation, leading to cellular toxicity. Praseodymium, on the other hand, interacts with various molecular targets, including enzymes and receptors, influencing cellular processes .
相似化合物的比较
Similar Compounds
Cadmium–lanthanum (1/1): Similar to cadmium–praseodymium (1/1), this compound combines cadmium with another rare earth metal, lanthanum.
Cadmium–cerium (1/1): This compound combines cadmium with cerium, another rare earth metal.
Cadmium–neodymium (1/1): Combining cadmium with neodymium results in a compound with distinct magnetic and electronic properties.
Uniqueness
Cadmium–praseodymium (1/1) is unique due to the specific combination of cadmium’s chemical reactivity and praseodymium’s magnetic and optical properties.
属性
CAS 编号 |
12292-08-9 |
|---|---|
分子式 |
CdPr |
分子量 |
253.32 g/mol |
IUPAC 名称 |
cadmium;praseodymium |
InChI |
InChI=1S/Cd.Pr |
InChI 键 |
CITQCVOFICRGCO-UHFFFAOYSA-N |
规范 SMILES |
[Cd].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


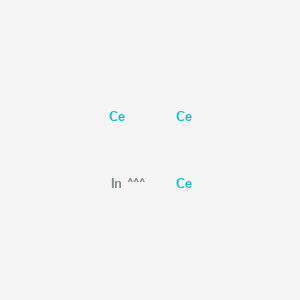
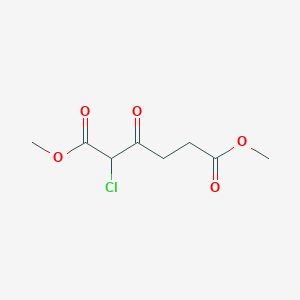
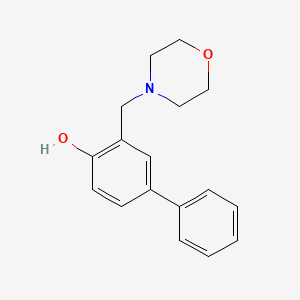
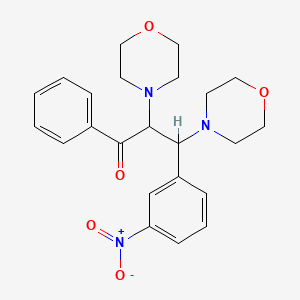
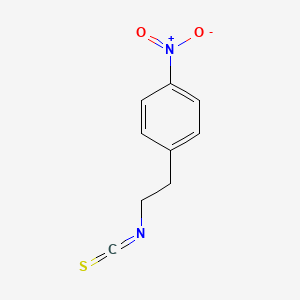
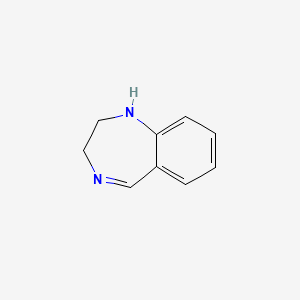
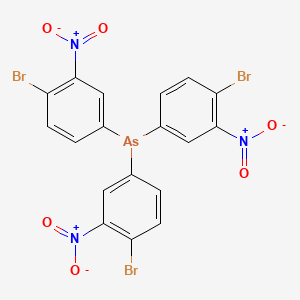
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
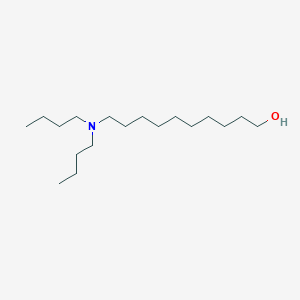
silane](/img/structure/B14726699.png)
